molecular formula C21H17N5O4S B11477614 methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate

methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate

Cat. No.: B11477614
M. Wt: 435.5 g/mol
InChI Key: CTLUZSYDCHVRMA-UHFFFAOYSA-N
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Description

Methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. . The structure of this compound includes a pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core, which is fused with a benzoate moiety, making it a unique and multifunctional molecule.

Preparation Methods

The synthesis of methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate involves multiple steps. One common method includes the cyclization of appropriate precursors such as hydrazonoyl halides with pyridine derivatives . The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and catalysts such as sodium ethoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core is known to interact with various biological targets, including receptors and enzymes involved in cellular processes .

Comparison with Similar Compounds

Methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-[12-amino-11-cyano-8-oxo-4-(prop-2-enylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraen-10-yl]benzoate

InChI

InChI=1S/C21H17N5O4S/c1-3-8-24-21-26-18-16(31-21)15-14(19(27)25-18)13(12(9-22)17(23)30-15)10-4-6-11(7-5-10)20(28)29-2/h3-7,13H,1,8,23H2,2H3,(H2,24,25,26,27)

InChI Key

CTLUZSYDCHVRMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC(=N4)NCC=C)N)C#N

Origin of Product

United States

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